What are the physical properties of 3,4,5-Trimethoxybenzaldehyde dimethyl acetal?
What are the physical properties of 3,4,5-Trimethoxybenzaldehyde dimethyl acetal?
An In-depth Technical Guide to the Physical and Chemical Properties of 3,4,5-Trimethoxybenzaldehyde Dimethyl Acetal
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core physical, chemical, and safety properties of 3,4,5-Trimethoxybenzaldehyde Dimethyl Acetal. The structure of this document is designed to provide a logical and in-depth exploration of the compound, moving from fundamental identification to practical application and handling.
Introduction and Strategic Importance
3,4,5-Trimethoxybenzaldehyde dimethyl acetal (CAS 59276-37-8) is a protected aldehyde derivative of 3,4,5-trimethoxybenzaldehyde (TMB).[1] The strategic importance of this compound lies in the stability of the dimethyl acetal group, which serves as a robust protecting group for the highly reactive aldehyde functionality. This acetalization allows for selective chemical manipulations on other parts of a molecule without unintended reactions at the aldehyde site, making it a versatile precursor and intermediate in complex organic syntheses, particularly in the pharmaceutical industry.[1] The three methoxy groups on the benzene ring donate electron density, influencing the aromatic system's reactivity towards electrophilic substitution.[1]
Chemical Identity and Molecular Structure
A precise understanding of the compound's identity is paramount for its correct application and for interpreting experimental results.
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Compound Name: 3,4,5-Trimethoxybenzaldehyde dimethyl acetal
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Synonym: 5-(dimethoxymethyl)-1,2,3-trimethoxybenzene[2]
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InChI Key: PEZMUQHWXSFOIK-UHFFFAOYSA-N[1]
The molecular structure consists of a central benzene ring substituted with three methoxy groups (-OCH₃) at the 3, 4, and 5 positions and a dimethyl acetal group [-CH(OCH₃)₂] at the 1 position.
Physicochemical Properties
The physical properties of a compound are critical for designing experimental setups, including reaction conditions, purification methods, and storage protocols. The quantitative data for 3,4,5-Trimethoxybenzaldehyde dimethyl acetal are summarized below.
| Property | Value | Source(s) |
| Appearance | White to off-white crystals or powder | [5] |
| Melting Point | 45–47 °C | [1] |
| Boiling Point | 180 °C @ 10 mmHg 292.3 °C @ 760 mmHg | [4][6] |
| Density | 1.147 g/mL at 25 °C | |
| Refractive Index | n20/D 1.514 |
Solubility Profile
Solubility is a key parameter for selecting appropriate solvents for reactions, extractions, and chromatographic purification.
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High Solubility: The compound is soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and ethanol.[1]
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Insolubility: It is considered practically insoluble in water.[7]
This solubility profile is consistent with a moderately polar organic molecule, where the ether linkages provide some polarity, but the overall hydrocarbon character dominates, leading to good solubility in organic media and poor solubility in aqueous solutions.
Reactivity, Stability, and Handling
Chemical Stability and Reactivity
The defining characteristic of 3,4,5-Trimethoxybenzaldehyde dimethyl acetal is its role as a stable, protected form of the corresponding aldehyde.
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Acetal Group Stability: The dimethyl acetal is stable under neutral and basic conditions, which is the primary rationale for its use as a protecting group.
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Acid-Catalyzed Hydrolysis: The acetal group can be readily hydrolyzed under acidic conditions to regenerate the parent aldehyde, 3,4,5-trimethoxybenzaldehyde.[1] This deprotection step is fundamental to its utility in multi-step synthesis.
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Aromatic Ring Reactivity: The electron-donating nature of the three methoxy groups activates the aromatic ring, making it more susceptible to electrophilic substitution reactions compared to unsubstituted benzene.[1]
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Other Reactions: The compound can undergo oxidation to yield carboxylic acids or be reduced to form the corresponding alcohol, although these reactions typically require deprotection to the aldehyde first.[1]
Caption: Reversible protection/deprotection of the aldehyde.
Storage and Handling
Proper storage and handling are essential to maintain the integrity of the compound and ensure laboratory safety.
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Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] A recommended storage temperature is between 15–25 °C.[9]
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Incompatible Materials: Keep away from strong acids (which will catalyze hydrolysis) and strong oxidizing agents.[8]
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Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn.[8][10] For operations that may generate dust, a dust mask is recommended.
Experimental Protocols: Synthesis
The most common laboratory-scale synthesis involves the direct acetalization of the parent aldehyde. This process is a cornerstone of protecting group chemistry.
Principle of Synthesis
The synthesis relies on the acid-catalyzed reaction of 3,4,5-trimethoxybenzaldehyde with an excess of an alcohol (methanol) or a dehydrating agent like trimethyl orthoformate. The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is reversible, and the removal of water drives the equilibrium towards the formation of the acetal product.
Exemplary Protocol: Acetalization with Trimethyl Orthoformate
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Reaction Setup: To a solution of 3,4,5-trimethoxybenzaldehyde in anhydrous methanol, add trimethyl orthoformate.[1]
-
Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or hydrochloric acid. The choice of an acid catalyst is critical; its role is to activate the aldehyde for nucleophilic attack.
-
Reaction Conditions: Stir the mixture at room temperature or under gentle reflux.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting aldehyde.
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Workup: Once the reaction is complete, quench the acid catalyst with a mild base (e.g., triethylamine or a saturated sodium bicarbonate solution).
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Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system.
Caption: General workflow for acetal synthesis.
Conclusion
3,4,5-Trimethoxybenzaldehyde dimethyl acetal is a compound of significant utility in organic synthesis. Its physical properties, including its melting point, boiling point, and solubility, are well-defined, providing the necessary data for its effective use in a laboratory setting. The true value of this molecule is realized in its chemical behavior, where the stability of the acetal under basic and neutral conditions, combined with its facile cleavage under acidic conditions, establishes it as an excellent choice for a protecting group. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its successful application in the synthesis of complex, high-value molecules.
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- Material Safety D
- SAFETY D
- Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde. Carl ROTH.
- SAFETY D
- The Solubility Profile of 3,4,5-Trimethoxybenzaldehyde in Aqueous Binary Solvent Mixtures at Several Temperatures.
- 3,4,5-Trimethoxybenzaldehyde dimethyl acetal | CAS 59276-37-8 | SCBT. Santa Cruz Biotechnology.
- 3,4,5-Trimethoxybenzaldehyde dimethyl acetal 98 59276-37-8. Sigma-Aldrich.
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